molecular formula C7H6F3NOS B12876429 2-Methoxy-6-((trifluoromethyl)thio)pyridine

2-Methoxy-6-((trifluoromethyl)thio)pyridine

Cat. No.: B12876429
M. Wt: 209.19 g/mol
InChI Key: HTTLPZXJOSIAKR-UHFFFAOYSA-N
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Description

2-Methoxy-6-((trifluoromethyl)thio)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both methoxy and trifluoromethylthio groups in the pyridine ring imparts distinct characteristics to this compound, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-((trifluoromethyl)thio)pyridine typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of 2-methoxypyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-Methoxy-6-((trifluoromethyl)thio)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group can also influence the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethylthio)benzene
  • 2-Methoxy-6-(trifluoromethylthio)thiophene

Uniqueness

2-Methoxy-6-((trifluoromethyl)thio)pyridine is unique due to the combination of its methoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C7H6F3NOS/c1-12-5-3-2-4-6(11-5)13-7(8,9)10/h2-4H,1H3

InChI Key

HTTLPZXJOSIAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)SC(F)(F)F

Origin of Product

United States

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